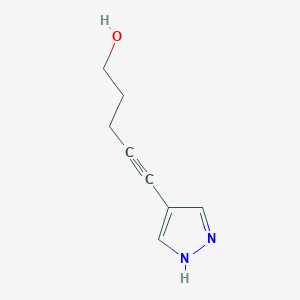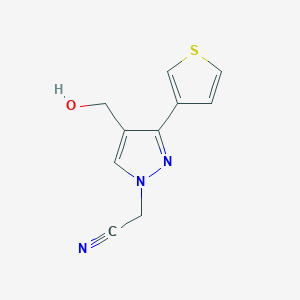
RN9893 HCl
Descripción general
Descripción
RN9893 HCl, also known as RN-9893 hydrochloride, is a potent and selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) with IC50 values of 0.42 and 0.66 μM for the human and rat receptors, respectively . It is selective for TRPV4 over TRPV1, TRPV3, and TRPM8 .
Molecular Structure Analysis
The molecular formula of RN9893 HCl is C21H23F3N4O5S • HCl . The InChI code is InChI=1S/C21H23F3N4O5S.ClH/c1-14(2)26-9-11-27(12-10-26)34(32,33)17-6-4-16(5-7-17)25-20(29)18-8-3-15(21(22,23)24)13-19(18)28(30)31;/h3-8,13-14H,9-12H2,1-2H3,(H,25,29);1H .
Physical And Chemical Properties Analysis
RN9893 HCl is a solid substance . Its molecular weight is 537.0 g/mol .
Aplicaciones Científicas De Investigación
Neuroscience
RN 9893 hydrochloride has been identified as a significant compound in neuroscience due to its ability to selectively inhibit TRPV4 channels . This is particularly relevant in neurodegenerative diseases where TRPV4 dysregulation is implicated. Its role in modulating neuronal signaling and potentially protecting against neurotoxicity is a promising area of research.
Cardiology
In cardiology, RN 9893 hydrochloride’s TRPV4 antagonistic properties may offer therapeutic potential in treating cardiovascular diseases. TRPV4 channels are involved in cardiac function and their dysregulation can lead to pathological conditions. RN 9893 hydrochloride could be used to study these channels’ roles in cardiac health and disease .
Oncology
The application of RN 9893 hydrochloride in oncology is based on the premise that TRPV4 channels play a role in cancer cell proliferation and metastasis. By inhibiting these channels, RN 9893 hydrochloride could serve as a tool for investigating cancer pathophysiology and developing new cancer therapies .
Pharmacology
RN 9893 hydrochloride’s selectivity makes it a valuable pharmacological tool for dissecting the role of TRPV4 in various physiological and pathological processes. It can help in understanding the pharmacodynamics and pharmacokinetics of TRPV4-related pathways and responses .
Immunology
In immunology, RN 9893 hydrochloride can be used to study the role of TRPV4 in immune cell function. TRPV4 is known to participate in the immune response, and its inhibition could shed light on novel anti-inflammatory and immunomodulatory strategies .
Dermatology
While direct references to RN 9893 hydrochloride in dermatology were not found, TRPV4 antagonists, in general, have implications in skin health and disease. They could be instrumental in understanding and treating dermatological conditions where TRPV4 plays a regulatory role .
Gastroenterology
TRPV4 channels are expressed in the gastrointestinal tract, and their modulation by RN 9893 hydrochloride could provide insights into gastrointestinal functions and disorders. This compound could be pivotal in exploring treatments for conditions like inflammatory bowel disease .
Endocrinology
The endocrine system also expresses TRPV4 channels, and RN 9893 hydrochloride could be used to investigate their role in hormone secretion and action. This research could lead to new understandings of metabolic disorders and contribute to the development of targeted therapies .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O5S.ClH/c1-14(2)26-9-11-27(12-10-26)34(32,33)17-6-4-16(5-7-17)25-20(29)18-8-3-15(21(22,23)24)13-19(18)28(30)31;/h3-8,13-14H,9-12H2,1-2H3,(H,25,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUOUAGDTULBRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClF3N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336746 | |
| Record name | RN-9893 HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
RN 9893 hydrochloride | |
CAS RN |
2109450-40-8 | |
| Record name | RN-9893 HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















